methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 1223015-79-9 . It has a molecular weight of 251.24 g/mol . The compound is typically in powder form and is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3O4/c1-12-7(10(16)18-4)5-6-8(12)13(2)11(17)14(3)9(6)15/h5H,1-4H3
. This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.Scientific Research Applications
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- Application: These compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
- Method: Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
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1,3,4-Thiadiazoles, 5-Arylazothiazoles and Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines :
- Application: These compounds have been synthesized and screened for their antimicrobial activity .
- Method: The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
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1H-Indole-3-Carbaldehyde Derivatives :
- Application: These derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method: Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .
- Results: The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
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6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives :
- Application: These derivatives were prepared and reported as antiviral agents .
- Method: The specific synthesis method is not mentioned in the source .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
methyl 1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-12-7(10(16)18-4)5-6-8(12)13(2)11(17)14(3)9(6)15/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFQYBFPZWZJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
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